molecular formula C10H10F3N3O B11864069 (7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-YL)methanamine

(7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-YL)methanamine

Cat. No.: B11864069
M. Wt: 245.20 g/mol
InChI Key: IWYQXXHDLHDVFY-UHFFFAOYSA-N
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Description

(7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-YL)methanamine is a complex organic compound that belongs to the pyrazolo[1,5-A]pyridine family This compound is characterized by the presence of a methoxy group, a trifluoromethyl group, and a methanamine group attached to the pyrazolo[1,5-A]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-YL)methanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridine-4-carbaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium methoxide, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

(7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-YL)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of a nitro group results in the formation of an amine .

Scientific Research Applications

(7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-YL)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of (7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7-Methoxy-2-(trifluoromethyl)pyrazolo[1,5-A]pyridin-4-YL)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C10H10F3N3O

Molecular Weight

245.20 g/mol

IUPAC Name

[7-methoxy-2-(trifluoromethyl)pyrazolo[1,5-a]pyridin-4-yl]methanamine

InChI

InChI=1S/C10H10F3N3O/c1-17-9-3-2-6(5-14)7-4-8(10(11,12)13)15-16(7)9/h2-4H,5,14H2,1H3

InChI Key

IWYQXXHDLHDVFY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=CC(=NN12)C(F)(F)F)CN

Origin of Product

United States

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